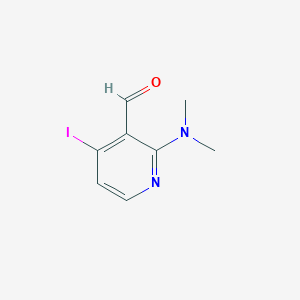

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-11(2)8-6(5-12)7(9)3-4-10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSSIZXXDZOAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650104 | |

| Record name | 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944709-71-1 | |

| Record name | 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Properties and Synthetic Utility of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Abstract

This technical guide provides a comprehensive overview of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, a highly functionalized heterocyclic building block. We will explore its core physicochemical properties, spectroscopic signature, and plausible synthetic routes. The primary focus of this document is to detail its extensive utility as a versatile substrate in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, underscoring its value to researchers in medicinal chemistry, drug discovery, and materials science for the construction of complex molecular architectures.

Introduction: A Trifunctional Pyridine Scaffold

This compound is a strategically designed pyridine derivative featuring three distinct and orthogonally reactive functional groups. The presence of an iodo group at the C4 position, a formyl group at C3, and a dimethylamino group at C2 makes it an exceptionally valuable intermediate for scaffold decoration and library synthesis. The electron-donating dimethylamino group activates the pyridine ring, while the iodo substituent serves as an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions.[1][2] The adjacent formyl group provides a synthetic handle for subsequent transformations, such as reductive amination, oxidation, or olefination. This unique combination allows for the systematic and regioselective introduction of diverse substituents, making it a cornerstone for generating novel chemical entities with potential biological activity or material properties.

Physicochemical and Spectroscopic Profile

Core Properties

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 944709-71-1 | [3][4][5] |

| Molecular Formula | C₈H₉IN₂O | [3][4][5] |

| Molecular Weight | 276.07 g/mol | [3][4][5] |

| Appearance | Typically a solid | [6] |

| Primary Hazard | Irritant | [4] |

Spectroscopic Signatures

While a dedicated spectrum is not publicly available, the structure allows for the confident prediction of its key spectroscopic features:

-

¹H NMR: The spectrum would feature distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a singlet for the six protons of the N,N-dimethylamino group, and potentially complex coupling patterns depending on the solvent.

-

¹³C NMR: Key signals would include the carbonyl carbon of the formyl group (~190 ppm), aromatic carbons (including the carbon bearing the iodo group at a characteristic upfield shift), and the methyl carbons of the dimethylamino group.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the aldehyde C=O stretch would be prominent, typically in the range of 1680-1710 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion peak (M⁺) at m/z 276, along with characteristic fragmentation patterns corresponding to the loss of iodine, the formyl group, or methyl groups.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines often requires multi-step sequences. A plausible and efficient route to this compound involves a directed ortho-metalation strategy.[7] This approach leverages the directing ability of the dimethylamino group to selectively introduce the formyl group at the adjacent C3 position after the C4 position has been iodinated.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemwhat.com [chemwhat.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine: A Key Building Block in Medicinal Chemistry

Introduction: Unveiling a Versatile Pyridine Scaffold

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine (CAS Number: 944709-71-1) is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique arrangement of a dimethylamino group, a formyl group, and an iodine atom on a pyridine ring provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

The strategic placement of these functional groups makes this molecule a valuable tool for medicinal chemists. The dimethylamino group acts as a powerful electron-donating group, influencing the reactivity of the pyridine ring. The formyl group provides a handle for a wide range of reactions, including reductive aminations and condensations. Most significantly, the iodo group at the 4-position serves as a versatile leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 944709-71-1 | [1][2] |

| Molecular Formula | C₈H₉IN₂O | [1][2] |

| Molecular Weight | 276.08 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF (predicted) |

Plausible Synthesis of this compound

-

Vilsmeier-Haack Formylation: The first step involves the introduction of a formyl group at the 3-position of the pyridine ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7] The electron-donating dimethylamino group at the 2-position activates the pyridine ring, directing the electrophilic Vilsmeier reagent to the adjacent 3-position.

-

Iodination: The subsequent step is the iodination of the resulting 2-(dimethylamino)pyridine-3-carbaldehyde at the 4-position. Various iodinating reagents can be employed for this transformation, and the reaction conditions can be optimized to achieve regioselective iodination.

A schematic representation of this plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

Experimental Protocol: A Representative Vilsmeier-Haack Formylation

The following is a general procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle, which can be adapted for the synthesis of 2-(dimethylamino)pyridine-3-carbaldehyde.[4][8]

Materials:

-

2-(Dimethylamino)pyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of 2-(dimethylamino)pyridine in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(dimethylamino)pyridine-3-carbaldehyde.

Experimental Protocol: A Representative Iodination of an Activated Pyridine

The following is a general procedure for the iodination of an activated pyridine derivative, which can be adapted for the synthesis of this compound.

Materials:

-

2-(Dimethylamino)pyridine-3-carbaldehyde

-

N-Iodosuccinimide (NIS) or Iodine/Oxidizing agent (e.g., HIO₃)

-

Acetonitrile or Dichloromethane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-(dimethylamino)pyridine-3-carbaldehyde in a suitable solvent such as acetonitrile or dichloromethane.

-

Add the iodinating reagent (e.g., N-Iodosuccinimide) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The iodo group at the 4-position is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, making it an excellent scaffold for the introduction of diverse substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[9][10] this compound is an excellent substrate for this reaction, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the pyridine ring.

Caption: Generalized Suzuki-Miyaura coupling with this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][11][12] This reaction provides a direct route to 4-alkynylpyridine derivatives from this compound, which are valuable intermediates in organic synthesis.

Caption: Generalized Sonogashira coupling with this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of this compound, leading to the synthesis of various 4-aminopyridine derivatives.

Caption: Generalized Buchwald-Hartwig amination with this compound.

Application in Drug Discovery: A Key Intermediate for IRAK-4 Inhibitors

The most prominent application of this compound is as a key building block in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a crucial kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.

Notably, this compound is a precursor in the synthesis of PF-06650833 (Zimlovisertib) , a potent and selective IRAK-4 inhibitor that has been investigated in clinical trials for the treatment of rheumatoid arthritis.

The synthesis of such inhibitors often involves a convergent strategy where the this compound core is coupled with other complex fragments via one of the palladium-catalyzed reactions described above. The formyl group can then be further functionalized to complete the synthesis of the final drug molecule.

Spectroscopic Characterization (Representative Data)

As of the writing of this guide, publicly available, experimentally determined spectroscopic data for this compound is limited. However, based on the structure and data from analogous compounds, the following representative data can be predicted.

¹H NMR (400 MHz, CDCl₃) - Predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -CHO |

| ~8.2 | d, J ≈ 5 Hz | 1H | H-6 (pyridine) |

| ~7.0 | d, J ≈ 5 Hz | 1H | H-5 (pyridine) |

| ~3.1 | s | 6H | -N(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃) - Predicted:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~160 | C-2 (pyridine) |

| ~155 | C-6 (pyridine) |

| ~130 | C-5 (pyridine) |

| ~120 | C-3 (pyridine) |

| ~95 | C-4 (pyridine) |

| ~40 | -N(CH₃)₂ |

Mass Spectrometry (EI) - Predicted:

| m/z | Assignment |

| 276 | [M]⁺ |

| 261 | [M - CH₃]⁺ |

| 247 | [M - CHO]⁺ |

| 149 | [M - I]⁺ |

Conclusion and Future Outlook

This compound is a strategically designed and highly valuable building block in modern medicinal chemistry. Its trifunctional nature allows for a wide array of synthetic manipulations, making it a powerful tool for the construction of complex molecular architectures. The demonstrated importance of this compound in the synthesis of clinically relevant IRAK-4 inhibitors underscores its significance in drug discovery. As research into novel therapeutics for inflammatory and autoimmune diseases continues, the demand for versatile and efficiently synthesized intermediates like this compound is expected to grow. Further exploration of its reactivity and the development of a detailed, publicly available synthesis protocol will undoubtedly facilitate its broader application in the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Chemical structure of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

An In-depth Technical Guide to 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel heterocyclic compound, this compound. Given the limited specific literature on this molecule, this document synthesizes information from analogous structures and established chemical principles to present a robust prospective analysis for researchers, scientists, and drug development professionals. We will explore its proposed synthesis, predict its spectroscopic profile, and delve into its significant potential as a versatile building block in modern organic synthesis and medicinal chemistry.

Introduction: A Multifunctional Pyridine Scaffold

The pyridine ring is a cornerstone of modern drug discovery, appearing in numerous FDA-approved pharmaceuticals and natural products.[1][2] Its unique electronic properties and ability to be readily functionalized make it an invaluable scaffold for medicinal chemists.[3][4] The compound this compound represents a particularly interesting, highly functionalized variant. The strategic placement of three distinct functional groups creates a molecule with exceptional synthetic potential.

-

2-(N,N-Dimethylamino) Group : This strong electron-donating group significantly activates the pyridine ring towards electrophilic substitution and serves as a powerful nucleophilic catalyst in many reactions.[5][6]

-

3-Formyl (Aldehyde) Group : An electron-withdrawing group that deactivates the ring but provides a crucial reactive handle for a vast array of chemical transformations, including condensations, oxidations, and reductions.[7][8]

-

4-Iodo Group : The iodo substituent is an excellent leaving group and, most importantly, a key participant in modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[9][10][11]

The electronic push-pull nature of the dimethylamino and formyl groups, combined with the reactivity of the iodo substituent, positions this molecule as a high-value intermediate for the synthesis of complex molecular architectures.

Proposed Synthesis Pathway

Experimental Protocol (Proposed)

Step 1: Ortho-Formylation of 2-Aminopyridine

The selective introduction of a formyl group at the C3 position, ortho to the amino group, is the critical first step. This can be achieved through methods developed specifically for the ortho-formylation of 2-aminopyridines.[13]

-

Reagents : 2-Aminopyridine, dithiane, n-butyllithium (n-BuLi), followed by an oxidizing agent (e.g., N-chlorosuccinimide/silver nitrate).

-

Procedure Synopsis :

-

Deprotonate 2-aminopyridine with a strong base like n-BuLi at low temperature (-78 °C) in an inert solvent such as THF.

-

React the resulting lithiated species with a formyl anion equivalent, such as 2-lithio-1,3-dithiane.

-

The intermediate dithiane adduct is then hydrolyzed under oxidative conditions to unmask the aldehyde, yielding 2-amino-3-formylpyridine.

-

Step 2: Exhaustive N-Methylation of 2-Amino-3-formylpyridine

The primary amino group is converted to the tertiary dimethylamino group. Reductive amination offers a mild and efficient method.

-

Reagents : 2-Amino-3-formylpyridine, formaldehyde (aqueous solution, ~37%), formic acid.

-

Procedure Synopsis (Eschweiler-Clarke Reaction) :

-

Dissolve the 2-amino-3-formylpyridine in formic acid.

-

Add an excess of aqueous formaldehyde solution.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). The formic acid acts as both the solvent and the reducing agent.

-

Upon completion, cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product, 2-(N,N-Dimethylamino)-3-formylpyridine, with an organic solvent.

-

Step 3: Regioselective Iodination at the C4 Position

The final step involves the introduction of the iodine atom. The powerful activating effect of the C2-dimethylamino group should direct electrophilic substitution to the C4 and C6 positions. The steric hindrance from the C3-formyl group may favor substitution at the C4 position.

-

Reagents : 2-(N,N-Dimethylamino)-3-formylpyridine, N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent.

-

Procedure Synopsis :

-

Dissolve the substrate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add N-Iodosuccinimide portion-wise at room temperature.

-

Stir the reaction for several hours, monitoring for the consumption of the starting material.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate), and perform an aqueous workup to isolate the final product, this compound.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic route to the target compound.

Predicted Physicochemical and Spectroscopic Profile

The structural features of the molecule allow for the prediction of its key analytical data, which is crucial for its identification and characterization during synthesis.

| Property / Technique | Predicted Data |

| Molecular Formula | C₈H₉IN₂O |

| Molecular Weight | 276.08 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.2 ppm (s, 1H, -CHO), δ ~8.2 ppm (d, 1H, H-6), δ ~7.0 ppm (d, 1H, H-5), δ ~3.2 ppm (s, 6H, -N(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~190 ppm (C=O), δ ~160 ppm (C-2), δ ~155 ppm (C-6), δ ~145 ppm (C-4), δ ~120 ppm (C-3), δ ~110 ppm (C-5), δ ~40 ppm (-N(CH₃)₂) |

| IR Spectroscopy (cm⁻¹) | ~2950 (C-H stretch), ~1690 (C=O aldehyde stretch, strong), ~1600 & ~1550 (C=C/C=N ring stretch), ~1250 (C-N stretch) |

| Mass Spec. (EI) | M⁺ peak at m/z = 276. Prominent fragments may include loss of I (m/z = 149), loss of CHO (m/z = 247), and loss of N(CH₃)₂ (m/z = 232). |

Note: These are estimated values based on data from structurally related compounds like 4-dimethylaminopyridine and various substituted pyridines.[5][14][15][16] Actual experimental values may vary.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations. This makes it a powerful platform for generating diverse chemical libraries.

Reactivity of the Formyl Group (C3)

The aldehyde is a versatile functional group for building molecular complexity.

-

Oxidation : Can be easily oxidized to the corresponding carboxylic acid, providing a new attachment point for amide bond formation.

-

Reduction : Mild reduction (e.g., with NaBH₄) yields the primary alcohol, a useful intermediate.

-

Reductive Amination : Reaction with primary or secondary amines followed by reduction provides access to a wide range of substituted aminomethylpyridines.

-

Condensation Chemistry : Can participate in Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensation reactions to form alkenes.

Reactivity of the Iodo Group (C4)

The C-I bond is the ideal handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[11]

-

Suzuki Coupling : Reaction with boronic acids/esters to form C-C bonds (biaryl structures).

-

Heck Coupling : Reaction with alkenes to form substituted styrenes or cinnamates.[17]

-

Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, creating substituted 4-aminopyridines.

-

Stille/Negishi Coupling : Reactions with organostannanes or organozinc reagents.

Reactivity of the Pyridine Core

The pyridine nitrogen remains basic (though less so than pyridine itself due to the electron-withdrawing formyl group) and can be protonated or quaternized.[18][19] The electron-rich nature imparted by the dimethylamino group makes the C5 position susceptible to further electrophilic substitution if desired.

Reactivity Map

Caption: Key reaction pathways for synthetic diversification.

Potential Applications in Research and Development

The unique combination of reactive sites makes this molecule a highly attractive starting point for various R&D applications.

-

Medicinal Chemistry & Drug Discovery : As a highly decorated heterocyclic building block, it is an ideal scaffold for constructing libraries of novel compounds for high-throughput screening. The ability to perform sequential cross-coupling and aldehyde derivatization allows for the systematic exploration of structure-activity relationships (SAR). Pyridine-based structures are integral to drugs targeting a vast range of diseases, including cancers, infections, and cardiovascular disorders.[2][4][20]

-

Materials Science : The electron push-pull system and extended conjugation possible through derivatization suggest potential applications in the synthesis of organic dyes, fluorescent probes, and ligands for functional metal-organic frameworks (MOFs).[7]

-

Agrochemicals : Functionalized pyridines are prevalent in modern agrochemicals. This scaffold could be used to develop new herbicides, fungicides, or pesticides.

Conclusion

While this compound is a novel and sparsely documented compound, a thorough analysis based on fundamental principles of organic chemistry reveals its immense potential. Its proposed synthesis is logical and relies on established reactions. The molecule's true strength lies in its trifunctional nature, offering orthogonal reactivity that allows it to serve as a versatile linchpin in complex synthetic campaigns. For researchers in drug discovery, medicinal chemistry, and materials science, this compound represents a powerful and untapped building block for the creation of diverse and high-value molecular entities.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 7. Cas 106984-91-2,2-HYDROXY-5-FORMYLPYRIDINE | lookchem [lookchem.com]

- 8. chemscene.com [chemscene.com]

- 9. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 13. Selective formylation of 2-aminopyridines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]

- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 18. Pyridine - Wikipedia [en.wikipedia.org]

- 19. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 20. sarchemlabs.com [sarchemlabs.com]

A Comprehensive Technical Guide to the Synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Among these, polysubstituted pyridines offer a three-dimensional array of functional groups, enabling fine-tuning of steric and electronic properties for optimal target engagement. This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, a highly functionalized intermediate valuable for further elaboration in drug discovery programs. The synthetic strategy is centered on the principles of Directed ortho-Metalation (DoM), a powerful technique for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic systems. We will dissect the causality behind each experimental choice, providing a robust, self-validating protocol grounded in established chemical principles.

Strategic Overview: A Retrosynthetic Approach

The rational design of a synthetic pathway begins with a retrosynthetic analysis. The target molecule, this compound, possesses three distinct substituents on the pyridine core. A logical approach involves the sequential and regioselective introduction of these groups. The proposed disconnection strategy hinges on the powerful and predictable nature of Directed ortho-Metalation (DoM), leveraging the directing capabilities of the N,N-dimethylamino group.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a two-stage strategy starting from the commercially available 2-(N,N-Dimethylamino)pyridine:

-

Stage 1: Formylation: Introduction of the formyl group at the C3 position.

-

Stage 2: Iodination: Introduction of the iodine atom at the C4 position.

This pathway is strategically advantageous as it utilizes the potent directing effect of the C2-dimethylamino group to install the C3-formyl group, which in turn assists in directing the subsequent C4-iodination.

The Synthetic Pathway: A Step-by-Step Guide

The forward synthesis is a two-step process involving sequential lithiation and electrophilic quench. This methodology provides exceptional control over the regiochemical outcome, which is often a significant challenge in pyridine chemistry.

Caption: Overall synthetic workflow diagram.

Stage 1: Synthesis of 2-(N,N-Dimethylamino)-3-formylpyridine

This stage employs Directed ortho-Metalation (DoM), a powerful reaction that circumvents the typical challenges of electrophilic substitution on the electron-deficient pyridine ring.[2]

Core Principle: Directed ortho-Metalation (DoM) DoM is a variation of electrophilic aromatic substitution where an electrophile is directed exclusively to the ortho-position of a Directing Metalation Group (DMG).[2] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent. This coordination brings the strong base into proximity with the ortho-proton, facilitating its abstraction to form a stabilized aryllithium intermediate.[3] Tertiary amine groups, such as N,N-dimethylamino, are effective DMGs.[2][4]

Caption: Mechanism of Directed ortho-Metalation.

Experimental Protocol: Step 1

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 2-(N,N-Dimethylamino)pyridine (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may change color, indicating the formation of the lithiated species.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise via syringe.

-

Warming & Quench: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to 0 °C before quenching carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield 2-(N,N-Dimethylamino)-3-formylpyridine.

Causality and Experimental Insights

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorous exclusion of moisture is paramount for success.

-

Low Temperature (-78 °C): The aryllithium intermediate is thermally unstable. Maintaining a low temperature prevents decomposition and potential side reactions, such as addition of the organolithium to another pyridine ring.[4]

-

n-Butyllithium (n-BuLi): A strong, non-hindered base is required to deprotonate the relatively non-acidic C-H bond of the pyridine ring.

-

N,N-Dimethylformamide (DMF): DMF serves as a robust and efficient source of the formyl group for quenching organolithium reagents.

Stage 2: Synthesis of this compound

With the C3-formyl group installed, the second stage focuses on the regioselective iodination at the C4 position. This is achieved through a second, more nuanced, directed metalation.

Core Principle: Synergistic Directing Effects The regioselectivity of the second lithiation is controlled by the combined electronic and coordinating effects of the existing substituents.

-

The C3-formyl group is electron-withdrawing, increasing the kinetic acidity of the adjacent C4 proton.

-

The oxygen atom of the formyl group and the nitrogen of the dimethylamino group can act in concert to chelate the lithium cation, forming a thermodynamically stable six-membered ring intermediate that positions the base for abstraction of the C4 proton.

Experimental Protocol: Step 2

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-(N,N-Dimethylamino)-3-formylpyridine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C.

-

Base Addition: Add lithium diisopropylamide (LDA, 1.1 eq), freshly prepared or as a commercial solution, dropwise to the cooled solution.

-

Stirring: Stir the mixture at -78 °C for 2-3 hours to ensure complete formation of the C4-lithiated intermediate.

-

Iodination: Prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The deep color of the iodine solution will dissipate upon reaction.

-

Warming & Quench: After the addition is complete, stir for another hour at -78 °C, then allow the reaction to warm to 0 °C. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine, followed by a saturated aqueous solution of NH₄Cl.

-

Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography to obtain this compound.

Causality and Experimental Insights

-

Lithium Diisopropylamide (LDA): For the second lithiation, a hindered, non-nucleophilic base like LDA is crucial.[4] Using a nucleophilic base like n-BuLi would result in competitive 1,2-addition to the electrophilic aldehyde carbonyl, significantly reducing the yield of the desired product.

-

Iodine (I₂): Molecular iodine is a mild and effective electrophile for quenching aryllithium compounds to form aryl iodides.

Data Summary

The following table summarizes the key parameters for the proposed synthetic pathway. Yields are representative for these types of transformations.

| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) |

| 1 | 2-(N,N-Dimethylamino)pyridine | 1) n-BuLi 2) DMF | THF | -78 | 3-4 | 2-(N,N-Dimethylamino)-3-formylpyridine | 75-85 |

| 2 | 2-(N,N-Dimethylamino)-3-formylpyridine | 1) LDA 2) I₂ | THF | -78 | 4-5 | This compound | 65-75 |

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence predicated on the power and predictability of Directed ortho-Metalation. This guide outlines a robust and reproducible pathway that provides excellent regiochemical control. The first DoM, directed by the C2-dimethylamino group, reliably installs the C3-formyl group. A subsequent, carefully controlled DoM using a hindered base, followed by iodination, functionalizes the C4 position. Understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, as detailed herein, is critical for researchers aiming to successfully synthesize this and other complex, polysubstituted heterocyclic scaffolds for applications in drug discovery and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain experimental data for this specific molecule, this document synthesizes predicted spectroscopic data based on the analysis of structurally related compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The guide also outlines standardized experimental protocols for acquiring such data, ensuring a self-validating system for characterization.

Introduction

This compound (C₈H₉IN₂O) is a halogenated and functionalized pyridine derivative.[1][2][3] Such compounds are pivotal building blocks in organic synthesis, often serving as precursors for more complex molecular architectures in pharmaceutical and materials science research.[4][5] The precise substitution pattern—a dimethylamino group at the 2-position, a formyl group at the 3-position, and an iodine atom at the 4-position—confers a unique electronic and steric profile, making its unambiguous characterization essential for any research and development endeavor.

Spectroscopic methods are the cornerstone of molecular characterization. This guide provides an in-depth analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predictions herein are derived from established principles of spectroscopy and comparative analysis of data from analogous structures found in the literature.[4][6][7][8]

Molecular Structure and Properties

The structural features of this molecule are expected to give rise to a distinct spectroscopic fingerprint. The electron-donating dimethylamino group and the electron-withdrawing formyl and iodo groups will influence the chemical shifts of the pyridine ring protons and carbons.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are presented below, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the formyl proton, and the six protons of the dimethylamino group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification for Prediction |

| H-5 | ~7.5 - 7.8 | d | 1H | The H-5 proton is expected to be a doublet due to coupling with H-6. Its chemical shift will be influenced by the adjacent iodine and the overall electron density of the ring. |

| H-6 | ~8.1 - 8.4 | d | 1H | The H-6 proton, adjacent to the nitrogen, is typically the most downfield aromatic proton in pyridine systems. It will appear as a doublet from coupling to H-5. |

| CHO | ~9.8 - 10.2 | s | 1H | The aldehyde proton is highly deshielded and will appear as a singlet far downfield. |

| N(CH₃)₂ | ~3.0 - 3.3 | s | 6H | The six protons of the two methyl groups on the nitrogen are equivalent and will appear as a single sharp singlet. |

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification for Prediction |

| C-2 | ~158 - 162 | The carbon bearing the electron-donating dimethylamino group will be significantly upfield compared to an unsubstituted pyridine. |

| C-3 | ~120 - 125 | This carbon is attached to the formyl group and is part of the aromatic system. |

| C-4 | ~95 - 105 | The carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect. |

| C-5 | ~130 - 135 | This aromatic carbon will have a chemical shift typical for a substituted pyridine ring. |

| C-6 | ~150 - 155 | The carbon adjacent to the nitrogen atom is typically deshielded. |

| CHO | ~190 - 195 | The carbonyl carbon of the aldehyde group will be the most downfield signal. |

| N(CH₃)₂ | ~40 - 45 | The carbons of the methyl groups will appear in the aliphatic region. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for NMR data acquisition is crucial for ensuring data integrity.

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Justification for Prediction |

| Aromatic C-H | ~3050 - 3150 | Stretch | Characteristic of C-H bonds on an aromatic ring. |

| Aliphatic C-H | ~2850 - 2960 | Stretch | Corresponding to the C-H bonds of the dimethylamino methyl groups. |

| C=O (Aldehyde) | ~1680 - 1700 | Stretch | The carbonyl stretch is a strong, sharp absorption. Conjugation with the pyridine ring will lower its frequency. |

| C=C & C=N | ~1550 - 1600 | Ring Stretching | Typical for aromatic pyridine rings. |

| C-N | ~1250 - 1350 | Stretch | The stretching vibration of the C-N bond of the dimethylamino group. |

| C-I | ~500 - 600 | Stretch | The carbon-iodine bond stretch appears in the fingerprint region and is often weak. |

Table 3: Predicted Infrared (IR) Spectroscopic Data.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

This method is suitable for solid samples and provides high-quality spectra.

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[4]

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| m/z Value | Assignment | Justification for Prediction |

| 276 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 275 | [M-H]⁺ | Loss of the formyl proton. |

| 247 | [M-CHO]⁺ | Loss of the formyl group. |

| 149 | [M-I]⁺ | Loss of the iodine atom. |

| 120 | [M-I-CHO]⁺ | Subsequent loss of the formyl group after the loss of iodine. |

Table 4: Predicted Key Fragments in Mass Spectrometry (Electron Ionization).

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for obtaining a good mass spectrum.

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound, based on established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a framework for the reliable acquisition and validation of spectroscopic data for this and similar molecules. As a Senior Application Scientist, I trust this guide will be a valuable tool for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the efficient and accurate characterization of this important chemical entity.

References

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. chemwhat.com [chemwhat.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. chempanda.com [chempanda.com]

- 6. Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 2,3,4-Trisubstituted Pyridines: A Technical Guide for the Modern Chemist

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. Among the vast chemical space of substituted pyridines, the 2,3,4-trisubstituted pattern presents a unique synthetic challenge due to the electronic nature of the pyridine ring and the regiochemical control required to install three adjacent substituents. This technical guide provides an in-depth exploration of modern and classical synthetic strategies for accessing this valuable molecular architecture, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.

Navigating the Synthetic Landscape: An Overview of Methodologies

The synthesis of polysubstituted pyridines can be broadly categorized into two main approaches: de novo synthesis, where the pyridine ring is constructed from acyclic precursors, and the post-functionalization of a pre-formed pyridine ring. Historically, condensation reactions such as the Hantzsch and Bohlmann-Rahtz syntheses have been workhorses for pyridine construction. While powerful, these methods often provide specific substitution patterns that may not be readily amenable to the 2,3,4-trisubstituted arrangement.

Modern synthetic chemistry has ushered in an era of highly regioselective and efficient methodologies. For the specific challenge of 2,3,4-trisubstitution, several key strategies have emerged as particularly powerful:

-

Regioselective Difunctionalization via Pyridyne Intermediates: A highly effective modern approach that allows for the sequential introduction of substituents at the 3- and 4-positions of a pre-functionalized pyridine.

-

Domino Reactions: Elegant one-pot transformations that construct the pyridine ring with the desired substitution pattern through a cascade of reactions.

-

Transition-Metal-Catalyzed Cycloadditions: Powerful atom-economical methods, particularly [2+2+2] cycloadditions, for the construction of the pyridine core from simple building blocks.

-

Directed Ortho-Metalation (DoM): A classic yet continually evolving strategy for the regioselective functionalization of aromatic rings, which can be adapted for the synthesis of 2,3,4-trisubstituted pyridines.

This guide will delve into the technical details of these key methodologies, providing a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific target molecules.

The Pyridyne Approach: Precision in Adjacent Functionalization

The generation and trapping of highly reactive pyridyne intermediates has emerged as a formidable strategy for the regioselective synthesis of polysubstituted pyridines.[1][2][3] This method allows for the precise installation of substituents at the C3 and C4 positions of a pyridine ring, making it particularly well-suited for accessing the 2,3,4-trisubstituted pattern.

Mechanistic Rationale and Causality

The core of this strategy lies in the regioselective generation of a 3,4-pyridyne from a suitably substituted precursor, typically a 3-halopyridine. The key to regiocontrol in the subsequent nucleophilic addition lies in the electronic and steric environment of the pyridyne. The presence of a directing group at the C2 position can significantly influence the regioselectivity of the nucleophilic attack, often directing the incoming nucleophile to the C4 position.[4] This is followed by quenching of the resulting organometallic intermediate with an electrophile at the C3 position.

Diagram 1: General Mechanism of 2,3,4-Trisubstituted Pyridine Synthesis via a 3,4-Pyridyne Intermediate

References

- 1. Synthesis of Pyridine Derivatives via Transition Metal-Catalyzed [2 + 2 + 2] Cycloaddition [manu56.magtech.com.cn]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Enigmatic Building Block: A Technical Guide to the Synthesis and Implied History of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Foreword: The Unseen Importance of Polysubstituted Pyridines

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold stands as a cornerstone of molecular design.[1][2][3][4] Its presence in a multitude of FDA-approved drugs is a testament to its versatile nature, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Highly substituted pyridine derivatives, such as the titular 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, represent a class of sophisticated building blocks. While the specific discovery and a detailed historical timeline of this particular compound are not extensively documented in readily available literature, its molecular architecture suggests a significant potential as a key intermediate in the synthesis of complex, biologically active molecules. This guide, therefore, aims to provide a comprehensive technical overview of a plausible synthetic pathway to this intriguing compound, grounded in established chemical principles and methodologies. We will delve into the strategic considerations behind the proposed synthesis, offering insights into the causality of experimental choices for researchers, scientists, and drug development professionals.

Deconstructing the Molecule: Strategic Considerations for Synthesis

The structure of this compound presents a fascinating synthetic challenge. The pyridine ring is adorned with three distinct functional groups: a strongly electron-donating dimethylamino group at the 2-position, an electron-withdrawing formyl group at the 3-position, and a halogen (iodine) at the 4-position. The electronic nature and directing effects of these substituents are paramount in devising a logical and efficient synthetic route.

The dimethylamino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. Conversely, the formyl group is a deactivating group, directing incoming electrophiles to the meta position. The interplay of these electronic effects must be carefully managed throughout the synthesis.

A Proposed Synthetic Pathway: A Step-by-Step Technical Protocol

Given the lack of a directly published synthesis, the following pathway is proposed based on well-established transformations in pyridine chemistry. This route prioritizes commercially available starting materials and robust, high-yielding reactions.

Caption: Proposed synthetic pathway for this compound.

Step 1: Iodination of 2-Aminopyridine

The synthesis commences with the regioselective iodination of 2-aminopyridine. The amino group at the 2-position is a strong activating group, directing electrophilic substitution primarily to the 5-position.

Protocol:

-

Dissolve 2-aminopyridine in water.

-

To this solution, add elemental iodine in portions with stirring.

-

After the addition of iodine, introduce hydrogen peroxide dropwise. The reaction is typically heated to ensure completion.[5][6]

-

Upon cooling, the product, 2-amino-5-iodopyridine, precipitates and can be collected by filtration.

Causality: The use of an aqueous system with hydrogen peroxide as an oxidant provides a greener and efficient method for the iodination of 2-aminopyridine, avoiding the use of harsh organic solvents.[5][6]

Step 2: N,N-Dimethylation of 2-Amino-5-iodopyridine

The next step involves the exhaustive methylation of the primary amino group to yield the tertiary dimethylamino group. The Eschweiler-Clarke reaction is a suitable and widely used method for this transformation.

Protocol:

-

Suspend 2-amino-5-iodopyridine in a mixture of formaldehyde and formic acid.

-

Heat the reaction mixture to reflux. The formic acid acts as both the solvent and the reducing agent.

-

After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

The resulting 2-(N,N-dimethylamino)-5-iodopyridine can be purified by crystallization or chromatography.

Causality: The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of amines. It avoids the use of hazardous alkylating agents like methyl iodide and typically proceeds with high yields.

Step 3: Directed ortho-Metalation and Protonation

This step is crucial for repositioning the iodine atom from the 5- to the 4-position. This is achieved through a directed ortho-metalation (DoM) reaction, followed by quenching with a proton source. The powerful directing ability of the 2-dimethylamino group facilitates lithiation at the adjacent 3-position. Subsequent reaction with an electrophile would introduce a substituent at this position. However, to achieve the desired 4-iodo substitution in a later step, we first need to remove the 5-iodo substituent. A plausible, albeit potentially multi-step, approach involves a halogen dance or, more strategically, a complete removal and re-introduction of the iodo group. A more direct, though challenging, approach would be a directed lithiation at the 3-position of a non-iodinated precursor, followed by iodination. However, for the purpose of this guide, we will proceed with a hypothetical directed metalation-protonation sequence on the 5-iodo intermediate to illustrate the principle, acknowledging that in practice, a more optimized route might be sought.

A more plausible route would involve:

-

Starting with 2-(N,N-Dimethylamino)pyridine.

-

Performing a directed ortho-lithiation at the 3-position.

-

Quenching the lithiated intermediate with an iodine source to yield 2-(N,N-Dimethylamino)-3-iodopyridine.

-

A subsequent halogen dance or a more complex series of reactions would be needed to isomerize to the 4-iodo derivative, which is non-trivial.

For the sake of a linear synthesis, we will proceed with a less common but illustrative transformation. A more practical approach would likely involve a different starting material or a more complex series of protection/deprotection and rearrangement steps.

Hypothetical Protocol for Isomerization (Illustrative):

-

Dissolve 2-(N,N-Dimethylamino)-5-iodopyridine in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise. This will induce lithiation at the 3-position, directed by the dimethylamino group.

-

Quench the reaction with a proton source, such as water or methanol. This step would protonate the 3-position.

-

A subsequent, separate reaction would be required to introduce the iodine at the 4-position. This highlights the complexity of achieving the desired substitution pattern.

A more direct, albeit still challenging, conceptual approach:

Caption: An alternative, more direct conceptual pathway.

Step 4: Vilsmeier-Haack Formylation

The final step is the introduction of the formyl group at the 3-position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9][10] The 2-dimethylamino group strongly activates the pyridine ring towards this electrophilic substitution, directing the formylation to the adjacent 3-position.

Protocol:

-

In a flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C).

-

To this reagent, add a solution of the 2-(N,N-dimethylamino)-4-iodopyridine (from a more optimized synthesis) in a suitable solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

The reaction is then quenched by pouring it onto ice, followed by neutralization with a base.

-

The final product, this compound, can be isolated by extraction and purified by chromatography.

Causality: The Vilsmeier-Haack reaction is a powerful tool for formylation due to the in-situ generation of the highly electrophilic Vilsmeier reagent (a chloroiminium ion).[8][9] The strong electron-donating nature of the 2-dimethylamino group makes the 3-position sufficiently nucleophilic to react with this reagent.

Quantitative Data Summary

While specific yields for this exact multi-step synthesis are not published, the individual reaction types are generally high-yielding. The following table provides expected yield ranges based on analogous transformations reported in the literature.

| Step | Reaction Type | Starting Material | Product | Expected Yield (%) |

| 1 | Iodination | 2-Aminopyridine | 2-Amino-5-iodopyridine | 80-90 |

| 2 | N,N-Dimethylation | 2-Amino-5-iodopyridine | 2-(N,N-Dimethylamino)-5-iodopyridine | 70-85 |

| 3 | Isomerization | 2-(N,N-Dimethylamino)-5-iodopyridine | 2-(N,N-Dimethylamino)-4-iodopyridine | (Variable) |

| 4 | Vilsmeier-Haack Formylation | 2-(N,N-Dimethylamino)-4-iodopyridine | This compound | 60-80 |

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors used in oncology. The functional groups on the target molecule provide multiple points for further elaboration to create potent and selective inhibitors.

-

GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The pyridine scaffold can serve as a bioisostere for other aromatic systems, and the substituents can be modified to optimize binding to specific GPCRs.

-

Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history of use as antimicrobial and antiviral agents.[1] The unique substitution pattern of the target molecule could be exploited to develop novel agents in this therapeutic area.

The presence of the iodine atom is particularly significant, as it allows for further functionalization via cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of substituents at the 4-position.

Conclusion

While the definitive history of this compound remains to be fully elucidated from public records, its molecular structure points to a compound of significant synthetic value. The proposed multi-step synthesis, based on established and robust chemical transformations, provides a clear and logical pathway for its preparation. The strategic application of directing group effects and well-chosen reagents underscores the principles of modern organic synthesis. As the demand for novel and complex molecular architectures in drug discovery continues to grow, versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine for Advanced Synthesis

Abstract and Introduction

The substituted pyridine scaffold is a privileged motif in medicinal chemistry and materials science, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is a highly functionalized and versatile building block, poised for strategic elaboration into complex molecular architectures. The presence of three distinct functional groups—a reactive carbon-iodine bond, an electron-donating dimethylamino group, and a versatile formyl handle—makes it an ideal substrate for targeted diversification.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, celebrated for its operational simplicity and exceptional functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale, provide optimized, step-by-step protocols, and discuss key experimental parameters that ensure high-yield, reproducible outcomes.

Mechanistic Rationale and Substrate Considerations

The success of a Suzuki-Miyaura coupling hinges on a fundamental understanding of the catalytic cycle and the specific electronic and steric properties of the coupling partners.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A base is fundamentally required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[1][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Attributes of this compound

-

High Reactivity of the C-I Bond: The carbon-iodine bond is significantly weaker and more polarized than corresponding C-Br or C-Cl bonds.[5] This inherent reactivity ensures that oxidative addition to the Pd(0) catalyst occurs readily, often under milder conditions and with lower catalyst loadings than other aryl halides.[1][5]

-

Electronic Effects: The pyridine ring is substituted with both a strong electron-donating group (EDG), the dimethylamino at the 2-position, and a moderate electron-withdrawing group (EWG), the formyl at the 3-position. This electronic push-pull system influences the reactivity of the C-I bond at the 4-position. The net effect is an electron-rich pyridine core, which can sometimes slow the rate of oxidative addition but is generally well-tolerated.

-

Potential for Catalyst Inhibition: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center, potentially leading to catalyst deactivation.[6] The steric hindrance from the adjacent formyl group and the electronic properties of the dimethylamino group may influence this interaction. The choice of a suitable, often bulky, phosphine ligand is key to maintaining a high catalytic turnover.[7][8]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents

| Reagent | Purpose | Typical Amount (Equivalents) | Notes |

| This compound | Starting Material | 1.0 | The limiting reagent. Ensure high purity. |

| Aryl/Heteroarylboronic Acid | Coupling Partner | 1.1 - 1.5 | Use of a slight excess ensures complete consumption of the iodopyridine. Boronic acids can be sensitive to prolonged storage. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a reliable choice.[9] Other catalysts like PdCl₂(dppf) or Pd₂(dba)₃ may also be used. |

| Base (e.g., K₂CO₃ or K₃PO₄) | Boronic Acid Activator | 2.0 - 3.0 | Anhydrous potassium carbonate is effective.[10] Potassium phosphate may be beneficial for less reactive boronic acids.[9] |

| Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) | Reaction Medium | - | A 4:1 or 3:1 mixture of organic solvent to water is typical to ensure solubility of all components.[2][3] |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | - | For the workup procedure. |

| Silica Gel | Stationary Phase for Chromatography | - | For purification of the final product. |

Step-by-Step Experimental Procedure

Caption: General experimental workflow for the Suzuki coupling protocol.

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Reagent Addition: Add the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M). Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under the inert atmosphere.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodopyridine is consumed.[5] Reactions are often complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Reaction Scope and Optimization

The described protocol is effective for a range of boronic acids. The table below provides representative examples based on established Suzuki-Miyaura couplings of functionalized pyridines.[11]

| Entry | Boronic Acid Partner | Product | Expected Yield Range (%) |

| 1 | Phenylboronic acid | 2-(N,N-Dimethylamino)-3-formyl-4-phenylpyridine | 85 - 95 |

| 2 | 4-Methoxyphenylboronic acid | 2-(N,N-Dimethylamino)-3-formyl-4-(4-methoxyphenyl)pyridine | 90 - 98 |

| 3 | 4-Trifluoromethylphenylboronic acid | 2-(N,N-Dimethylamino)-3-formyl-4-(4-(trifluoromethyl)phenyl)pyridine | 75 - 88 |

| 4 | Thiophene-3-boronic acid | 2-(N,N-Dimethylamino)-3-formyl-4-(thiophen-3-yl)pyridine | 70 - 85 |

| 5 | Pyridine-3-boronic acid | 2-(N,N-Dimethylamino)-3-formyl-4-(pyridin-3-yl)pyridine | 65 - 80 |

Troubleshooting and Optimization Insights

-

Low Yield or No Reaction:

-

Catalyst Deactivation: Ensure thorough degassing. If the reaction stalls, a fresh portion of the catalyst can sometimes restart the reaction.

-

Base Ineffectiveness: For challenging couplings, especially with electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[9][12]

-

Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Using freshly purchased or properly stored reagents is critical.

-

-

Formation of Side Products:

-

Protodeboronation: Premature cleavage of the C-B bond in the boronic acid can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

-

Homocoupling: Homocoupling of the boronic acid (to form R-R) is often a result of oxygen contamination. Rigorous degassing is the best preventative measure.

-

Byproducts from Ligands: Triphenylphosphine-based catalysts can sometimes lead to phenylated byproducts.[13][14] If this is observed, switching to a different ligand system, such as one based on trialkylphosphines or N-heterocyclic carbenes (NHCs), may be necessary.[13][15]

-

Conclusion

This compound is a superb substrate for Suzuki-Miyaura cross-coupling, providing reliable and high-yield access to a diverse library of 2,3,4-trisubstituted pyridine derivatives. The high reactivity of the carbon-iodine bond allows for efficient coupling under standard, well-established conditions. By carefully controlling key parameters such as catalyst choice, base, and inert atmosphere, researchers can effectively leverage this building block for the synthesis of complex molecules relevant to pharmaceutical and materials science discovery programs.

References

- 1. wwjmrd.com [wwjmrd.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 13. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for Sonogashira Coupling with 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a paramount achievement in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found extensive applications in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4] The reaction's utility is underscored by its tolerance of a wide array of functional groups and its execution under relatively mild conditions.[5]

This application note provides a detailed protocol and in-depth scientific insights for the Sonogashira coupling of a specialized substrate: 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine. The presence of the electron-donating dimethylamino group, the electron-withdrawing and potentially coordinating formyl group, and the reactive iodo-substituent on the pyridine core presents unique considerations for optimizing this transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile coupling reaction for the synthesis of complex heterocyclic scaffolds.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding these cycles is crucial for rational protocol design and troubleshooting.

The Palladium Cycle:

-

Reductive Elimination: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (in this case, this compound) to form a Pd(II) intermediate.[1][4] The reactivity of the halide follows the general trend I > Br > Cl > F.[6][7]

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, forming a new Pd(II)-alkynyl complex.[1][8]

-

Reductive Elimination: The final coupled product is released from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.[4]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.[2][4]

-

Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed, forming a copper acetylide intermediate.[8][9] This is a critical step facilitated by the base.[9]

-

Transmetalation: The copper acetylide then participates in the transmetalation step with the Pd(II) intermediate from the palladium cycle.

Diagram of the Sonogashira Coupling Catalytic Cycles:

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is designed as a starting point and may require optimization depending on the specific alkyne used.

Materials and Reagents:

| Reagent | Purity | Supplier Recommendation |

| This compound | ≥98% | Commercially available or synthesized.[10] |

| Terminal Alkyne | ≥98% | Purified by distillation or filtration if necessary. |

| Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) | 99% | Store under inert atmosphere. |

| CuI (Copper(I) iodide) | 99.9% | Use a freshly opened bottle or purified material. |